- Total Synthesis of (-)-HistrionicotoxinOrganic Letters, 2011, 13(16), 4446-4449,
Cas no 928-92-7 ((4E)-4-Hexen-1-ol)

(4E)-4-Hexen-1-ol structure
Nombre del producto:(4E)-4-Hexen-1-ol
Número CAS:928-92-7
MF:C6H12O
Megavatios:100.158882141113
MDL:MFCD00009713
CID:40269
PubChem ID:24854256
(4E)-4-Hexen-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 4-Hexen-1-ol
- 4-Hexen-1-ol,predominantly trans
- Hex-4-en-1-ol (Trans mainly)
- (E)-4-Hexen-1-ol
- trans-4-Hexenol
- Einecs 213-188-6
- FEMA 3430
- trans-4-hexen-1-ol
- trans-hex-4-en-1-ol
- (E)-Hex-4-en-1-ol
- 4-Hexen-1-ol, (4E)-
- 4-Hexen-1-ol, (E)-
- (4E)-4-Hexen-1-ol
- E-4-Hexen-1-ol
- ZHB2532C2H
- VTIODUHBZHNXFP-NSCUHMNNSA-N
- (E)-4-Hexenol
- FEMA No. 3430
- FCH4013137
- EBD3313922
- 4-Hexen-1-ol, predominantly tran
- (4E)-4-Hexen-1-ol (ACI)
- 4-Hexen-1-ol, (E)- (8CI)
- NSC 409218
- UNII-KD6QZU1YM7
- 4-Hexen-1-ol, >=96%, predominantly trans, FG
- D71247
- 4-Hexen-1-ol, predominantly trans, 97%
- CS-0163135
- 4-Hexen-1-ol pound notmixture of isomers pound notpredominantly trans
- UNII-ZHB2532C2H
- 4-HEXEN-1-OL, TRANS-
- AS-10588
- (4e)-hex-4-en-1-ol
- Q27295510
- 4-Hexen-1-ol, predominantly trans
- MFCD00009713
- EN300-95400
- AKOS022177872
- 6126-50-7
- InChI=1/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2
- (E)-4-Hexen-1-ol; (E)-4-Hexen-1-ol; trans-4-Hexen-1-ol; trans-4-Hexenol
- SCHEMBL98125
- DTXSID40878841
- CHEBI:166837
- NS00079935
- AI3-34796
- DB-000102
- FEMA NO. 3430, E-
- 928-92-7
- DB-003638
- KD6QZU1YM7
-
- MDL: MFCD00009713
- Renchi: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
- Clave inchi: VTIODUHBZHNXFP-NSCUHMNNSA-N
- Sonrisas: C(CCO)/C=C/C
Atributos calculados
- Calidad precisa: 100.088815g/mol
- Carga superficial: 0
- XLogP3: 1.2
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Cuenta de enlace giratorio: 3
- Masa isotópica única: 100.088815g/mol
- Masa isotópica única: 100.088815g/mol
- Superficie del Polo topológico: 20.2Ų
- Recuento de átomos pesados: 7
- Complejidad: 48.1
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.851 g/mL at 25 °C(lit.)
- Punto de fusión: 22.55°C (estimate)
- Punto de ebullición: 159-160 °C(lit.)
- Punto de inflamación: Fahrenheit: 141.8 ° f
Celsius: 61 ° c - índice de refracción: n20/D 1.439(lit.)
- Coeficiente de distribución del agua: Slightly soluble in water.
- PSA: 20.23000
- Logp: 1.33500
- FEMA: 3430
- Disolución: Slightly soluble in water
(4E)-4-Hexen-1-ol Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H319
- Declaración de advertencia: P305+P351+P338
- Número de transporte de mercancías peligrosas:1993
- Wgk Alemania:3
- Código de categoría de peligro: 36
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- TSCA:Yes
- Nivel de peligro:3.2
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
- Categoría de embalaje:III
- Período de Seguridad:3.2
(4E)-4-Hexen-1-ol Datos Aduaneros
- Código HS:2905290000
- Datos Aduaneros:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(4E)-4-Hexen-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A1360391-25g |
(E)-Hex-4-en-1-ol |
928-92-7 | 98% (E>85%) | 25g |
$78.0 | 2025-02-24 | |
abcr | AB332535-100 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 100g |
€1069.50 | 2023-04-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54459-5g |
4-Hexen-1-ol, predominantly trans, 97% |
928-92-7 | 97% | 5g |
¥2372.00 | 2023-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H38620-1g |
4-Hexen-1-ol |
928-92-7 | 1g |
¥78.0 | 2021-09-09 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H300983-5g |
(4E)-4-Hexen-1-ol |
928-92-7 | 95% | 5g |
¥169.90 | 2023-09-02 | |
Cooke Chemical | BD1547132-5g |
4-Hexen-1-ol |
928-92-7 | 97% | 5g |
RMB 224.80 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY819-1g |
(4E)-4-Hexen-1-ol |
928-92-7 | 97% | 1g |
128CNY | 2021-05-10 | |
abcr | AB332535-1 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 1g |
€79.60 | 2023-04-26 | |
abcr | AB332535-5 g |
4-Hexen-1-ol, predominantly trans, 97%; . |
928-92-7 | 97% | 5g |
€146.10 | 2023-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237604-5G |
(4E)-4-Hexen-1-ol |
928-92-7 | 5g |
¥1359.89 | 2023-12-09 |
(4E)-4-Hexen-1-ol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 90 min, 0 °C
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Ethyl acetate
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Capturing primary ozonides for a syn-dihydroxylation of olefinsNature Chemistry, 2023, 15(9), 1262-1266,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: (SP-5-41)-Dichloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylid… Solvents: Dichloromethane ; 3 h, 50 °C
Referencia
- Selective isomerization of a terminal olefin catalyzed by a ruthenium complex: the synthesis of indoles through ring-closing metathesisAngewandte Chemie, 2002, 41(24), 4732-4734,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ammonia
Referencia
- Stereoselective synthesis of alkenyl alcohols using dissolving metal (calcium, sodium) reductionSynthetic Communications, 1991, 21(3), 435-41,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Methyllithium Catalysts: Cuprous cyanide Solvents: Diethyl ether , Pentane
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- A stereoselective synthesis of functionalized alkenyllithiums and alkenyl cyanocuprates by the copper(I)-catalyzed coupling of organolithium reagents with α-lithiated cyclic enol ethersJournal of the American Chemical Society, 1989, 111(6), 2363-5,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium
Referencia
- 3,4-Dihydro-2H-pyrane-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: (Ethenyloxy)trimethylsilane Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 1.5 h, reflux
Referencia
- Development of Isomerization and Cycloisomerization with Use of a Ruthenium Hydride with N-Heterocyclic Carbene and Its Application to the Synthesis of HeterocyclesJournal of Organic Chemistry, 2006, 71(11), 4255-4261,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
- Catalytic Epoxidation of Alkenes with OxoneJournal of Organic Chemistry, 1995, 60(5), 1391-407,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referencia
- Magnesium ring scission reaction of 2-alkyl-3-chlorotetrahydropyranHuaxue Xuebao, 1987, 45(11), 1138-9,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: tert-Butyl methyl ether ; overnight, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
- Iodide-catalyzed cyclization of unsaturated N-chloroamines: a new way to synthesize 3-chloropiperidinesEuropean Journal of Organic Chemistry, 2002, (18), 3171-3178,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Diisopropyl ether
Referencia
- The synthesis of some 4-alken-1-olsJournal of the American Chemical Society, 1950, 72, 2120-2,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
- Intramolecular N-alkenylnitrone additions. Regio- and stereochemistryTetrahedron, 1985, 41(17), 3497-509,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
- Iron-Catalyzed Intramolecular Allylic C-H AminationJournal of the American Chemical Society, 2012, 134(4), 2036-2039,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 5 min, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Referencia
- Total Synthesis and Biological Evaluation of Siladenoserinol A and its AnaloguesAngewandte Chemie, 2018, 57(18), 5147-5150,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; -78 °C
Referencia
- Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction StepsChemistry - A European Journal, 2014, 20(33), 10298-10304,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Sodium Solvents: Diethyl ether , p-Xylene
Referencia
- Synthesis of (+/-)-brevioxime and (+/-)-puraquinonic acid and studies on peptide ligation and acyl transfer2003, , 64(7),,
Synthetic Routes 19
(4E)-4-Hexen-1-ol Raw materials
- 2H-Pyran, 3-chlorotetrahydro-2-methyl-
- Methyllithium (1.6M in Diethyl Ether)
- 2H-Pyran, 5,6-dihydro-2-methyl-
- 5-Hexen-1-ol
- 3,4-Dihydro-2H-pyran
- Valpromide
- Ethyltriphenylphosphonium IodideDISCONTINUED SEE E931955
- 3-chloro-2-methyltetrahydropyran
- 2-Hydroxytetrahydrofuran
- 3-Bromo-2-methyltetrahydro-2H-pyran
- 4-Hexenal,(4E)-
- Lithium, (3,4-dihydro-2H-pyran-6-yl)-
- 4-Hexenoic acid, ethyl ester, (4E)-
(4E)-4-Hexen-1-ol Preparation Products
(4E)-4-Hexen-1-ol Literatura relevante
-
Hamed Alshammari,Peter J. Miedziak,David J. Morgan,David W. Knight,Graham J. Hutchings Green Chem. 2013 15 1244
-
Graham W. Skelton,Dewen Dong,Rachel P. Tuffin,Stephen M. Kelly J. Mater. Chem. 2003 13 450
-
Christian Pfrang,Robert S. Martin,Carlos E. Canosa-Mas,Richard P. Wayne Phys. Chem. Chem. Phys. 2006 8 354
-
Rose Mary Philip,Sankaran Radhika,P. V. Saranya,Gopinathan Anilkumar RSC Adv. 2020 10 42441
-
Vivek W. Bhoyare,Akash G. Tathe,Avishek Das,Chetan C. Chintawar,Nitin T. Patil Chem. Soc. Rev. 2021 50 10422
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:928-92-7)(4E)-4-Hexen-1-ol

Pureza:99%
Cantidad:100g
Precio ($):190.0